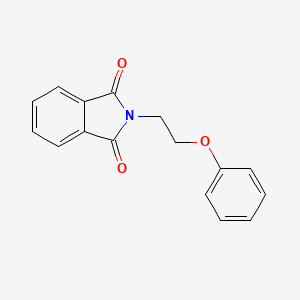

2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Description

2-(2-Phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a phthalimide derivative characterized by a phenoxyethyl substituent at the nitrogen atom of the isoindole-1,3-dione core. Its molecular formula is C₁₆H₁₃NO₃, with a molecular weight of 267.28 g/mol. The phenoxyethyl group introduces an ether linkage, enhancing lipophilicity and influencing intermolecular interactions.

Properties

IUPAC Name |

2-(2-phenoxyethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKGGFFOMBBCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The isoindole-1,3-dione scaffold is highly modular, with substituents dictating physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., sulfonyl in Compound 17b) increase polarity and may improve water solubility .

- Heterocyclic Substituents (e.g., imidazole in Compound 16) enhance binding to biological targets like enzymes or receptors .

- Fluorine Substitution (Compound 37) improves metabolic stability and membrane permeability .

Physicochemical Properties

Data from analogs reveal trends in melting points, solubility, and spectral characteristics:

Biological Activity

2-(2-phenoxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 83725-61-5) is a compound belonging to the isoindole family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C16H13NO3

- Molar Mass : 267.28 g/mol

- Chemical Structure : The compound features a phenoxyethyl group attached to a dihydroisoindole structure, which may influence its biological properties.

Research indicates that isoindole derivatives can act on various biological pathways. Specifically, studies suggest that compounds similar to this compound may inhibit tyrosine kinase enzymes and exhibit antiproliferative effects against cancer cell lines. The presence of the isoindole structure is crucial for these activities as it allows for interactions with cellular targets involved in proliferation and survival.

Anticancer Activity

A significant focus has been placed on the anticancer properties of isoindole derivatives. For instance, in vivo studies have shown that certain isoindole compounds can inhibit tumor growth in xenograft models using human adenocarcinoma cells (A549-Luc). In these studies, the administration of isoindole derivatives resulted in reduced tumor sizes and improved survival rates in treated mice compared to control groups .

Cytotoxicity Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, indicating significant antiproliferative effects. Comparatively, other isoindole derivatives have shown similar or enhanced cytotoxicity against cell lines such as SK-BR-3 and MDA-MB-231 .

Case Studies and Research Findings

Toxicological Studies

Toxicological evaluations are critical for understanding the safety profile of new compounds. In studies involving isoindole derivatives, both acute and subacute toxicity assessments were conducted on CD1 mice. These studies followed OECD guidelines and revealed that administration of these compounds did not result in significant adverse effects at tested doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.